molecular formula HK2O4P B1592643 Dipotassium deuterium phosphate CAS No. 22387-03-7

Dipotassium deuterium phosphate

Cat. No.: B1592643
CAS No.: 22387-03-7
M. Wt: 175.182 g/mol
InChI Key: ZPWVASYFFYYZEW-DYCDLGHISA-L
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Description

Dipotassium deuterium phosphate, also known as phosphoric acid-d dipotassium salt, is a deuterated compound with the chemical formula K₂DPO₄. It is a white or colorless crystalline solid that is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its unique properties, particularly in the field of non-linear optics and electro-optical applications .

Scientific Research Applications

Dipotassium deuterium phosphate has a wide range of scientific research applications, including:

    Non-linear Optics: It is used as a second, third, and fourth harmonic generator for Nd:YAG and Nd:YLF lasers.

    Electro-optical Applications: It is used in Q-switches for various lasers, including Nd:YAG, Nd:YLF, alexandrite, and Ti-sapphire lasers.

    Pockels Cells: It is used in Pockels cells for modulating light in electro-optical applications.

    Biological Research: It is used in studies involving deuterium isotope effects and as a tracer in metabolic studies.

    Industrial Applications: It is used in the production of high-purity deuterated compounds for various industrial processes

Mechanism of Action

Target of Action

Dipotassium deuterium phosphate, also known as deuterated potassium dihydrogen phosphate (KD2PO4), primarily targets non-linear optical systems . It is widely used in these systems as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . It also finds applications in electro-optical systems as Q-switches for various lasers and for Pockels cells .

Mode of Action

The mode of action of this compound involves the replacement of hydrogen by deuterium in the compound . This replacement lowers the frequency of O–H vibrations and their overtones (high-order harmonics) . Absorption of light by these overtones is detrimental for the infrared lasers, which this compound crystals are used for .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in non-linear optics . The compound’s interaction with light and its ability to lower the frequency of O–H vibrations and their overtones affect the performance of lasers and other optical systems .

Pharmacokinetics

If the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted .

Result of Action

The primary result of the action of this compound is the generation of second, third, and fourth harmonics in non-linear optical systems . This leads to improved performance of these systems, particularly infrared lasers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the compound has a melting point of 253 °C . Beyond this temperature, the compound would change from solid to liquid, potentially affecting its performance in optical systems .

Future Directions

Dipotassium deuterium phosphate has been fairly well explored as an electro-optic material and has found a number of applications as an electro-optic modulator crystal in various devices . Despite its higher cost, DKDP is more popular than KDP due to its lower frequency of O–H vibrations and their overtones, which is beneficial for the infrared lasers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium deuterium phosphate can be synthesized through the partial neutralization of deuterated phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the pure compound. The general reaction is as follows:

D₃PO₄+2KOHK₂DPO₄+2H₂O\text{D₃PO₄} + 2 \text{KOH} \rightarrow \text{K₂DPO₄} + 2 \text{H₂O} D₃PO₄+2KOH→K₂DPO₄+2H₂O

Industrial Production Methods

Industrial production of this compound involves the use of high-purity deuterated phosphoric acid and potassium hydroxide. The reaction is conducted in large-scale reactors, and the product is purified through recrystallization. The crystals are then dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium deuterium phosphate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the deuterium atom is replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents such as chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield potassium phosphate, while reduction may produce potassium hypophosphite .

Comparison with Similar Compounds

Similar Compounds

    Monopotassium Phosphate (KH₂PO₄): Similar in structure but contains hydrogen instead of deuterium.

    Potassium Dihydrogen Phosphate (KDP): Used in similar applications but has different vibrational properties due to the presence of hydrogen.

    Beta Barium Borate (BBO): Another popular non-linear crystal used in optics.

    Lithium Triborate (LBO): Used in non-linear optics with different properties compared to dipotassium deuterium phosphate.

Uniqueness

This compound is unique due to its deuterium content, which lowers the frequency of O–H vibrations and their overtones. This property makes it more suitable for use with infrared lasers compared to its hydrogen-containing counterparts. Additionally, its high purity and stability make it a preferred choice for various scientific and industrial applications .

Properties

IUPAC Name

dipotassium;deuterio phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWVASYFFYYZEW-DYCDLGHISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HK2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628414
Record name Dipotassium hydrogen (~2~H)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.182 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22387-03-7
Record name Dipotassium hydrogen (~2~H)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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